6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine
Overview
Description
6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine is a synthetic organic compound that belongs to the benzodiazole class. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine typically involves multi-step organic reactions. The starting materials might include fluorinated benzene derivatives and sulfonyl-protected amines. Common synthetic steps could involve:
Nucleophilic substitution: reactions to introduce the fluorine atoms.
Sulfonylation: to attach the methanesulfonyl group.
Cyclization: to form the benzodiazole ring.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis using optimized reaction conditions to ensure high yield and purity. This might involve:
Continuous flow reactors: for better control over reaction parameters.
Catalysts: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or other oxidized forms.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine could have several applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine would depend on its specific biological target. Generally, compounds in this class might:
Bind to specific enzymes or receptors: , altering their activity.
Interfere with cellular pathways: , leading to changes in cell function or signaling.
Comparison with Similar Compounds
Similar Compounds
6,7-difluoro-1H-1,3-benzodiazole: Lacks the methanesulfonylpropan-2-yl group.
1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine: Lacks the fluorine atoms.
Uniqueness
6,7-difluoro-1-(1-methanesulfonylpropan-2-yl)-1H-1,3-benzodiazol-2-amine is unique due to the presence of both fluorine atoms and the methanesulfonylpropan-2-yl group, which might confer specific chemical and biological properties not seen in similar compounds.
Properties
IUPAC Name |
6,7-difluoro-1-(1-methylsulfonylpropan-2-yl)benzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3O2S/c1-6(5-19(2,17)18)16-10-8(15-11(16)14)4-3-7(12)9(10)13/h3-4,6H,5H2,1-2H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOJHIYPZKXSPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)N1C2=C(C=CC(=C2F)F)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.